![molecular formula C25H26FN5O B2434456 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862197-58-8](/img/structure/B2434456.png)
7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H26FN5O and its molecular weight is 431.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other compounds, it is likely that it interacts with key enzymes or receptors in the cell .
Mode of Action
It is hypothesized that the compound binds to its target, leading to a change in the target’s function . This change could inhibit or enhance the target’s activity, depending on the nature of the target and the specific binding interaction.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s potential interaction with key cellular enzymes or receptors, it is likely that it impacts multiple pathways, leading to downstream effects on cell function .
Pharmacokinetics
The presence of the piperazine and fluorine moieties in the compound may influence its pharmacokinetic properties . These groups could potentially enhance the compound’s absorption and distribution within the body, impacting its bioavailability .
Result of Action
Based on preliminary studies, it appears that the compound may have potential anticancer activity . It has been observed to affect cell viability in certain cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment, as certain functional groups in the compound can gain or lose protons depending on the pH . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive compounds .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluoro, methoxybenzyl, and pyrazolo[1,5-a]pyrimidine groups in the molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
7-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O/c1-18-14-24(31-25(28-18)22(16-27-31)19-6-4-3-5-7-19)30-12-10-29(11-13-30)17-20-15-21(26)8-9-23(20)32-2/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDMVRSBNHQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)F)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
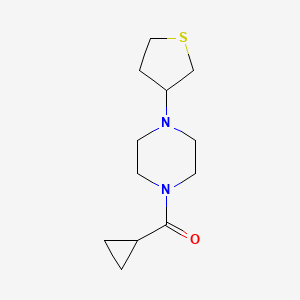
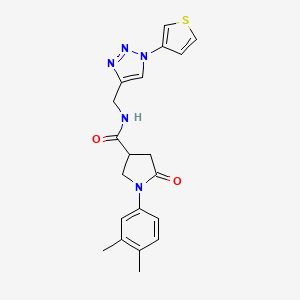
![3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
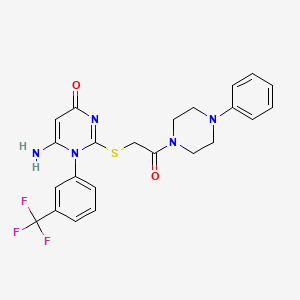
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)
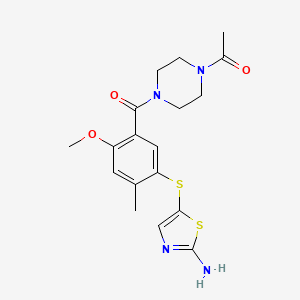
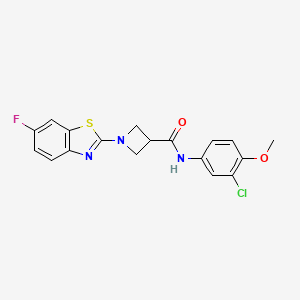
![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)
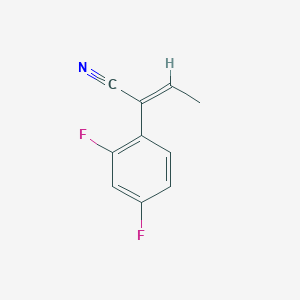
![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)
![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2434395.png)
